Methyl[2-(4-methylphenoxy)ethyl]amine
Description
Methyl[2-(4-methylphenoxy)ethyl]amine is a secondary amine characterized by a phenoxyethyl backbone substituted with a methyl group on the aromatic ring and a methylamine functional group. For example, tertiary amine derivatives such as N,N-diethyl-N-[2-(4-methylphenoxy)ethyl]amine (MPTA) serve as transition-state inhibitors of lycopene cyclases, enzymes critical in carotenoid biosynthesis . The phenoxyethylamine scaffold is also utilized in molecular scaffolds for enzyme inhibition and drug development, highlighting its versatility in medicinal chemistry .
Properties
IUPAC Name |
N-methyl-2-(4-methylphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9-3-5-10(6-4-9)12-8-7-11-2/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRIBHSVYMOUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Nucleophilic Substitution Reaction:
Reactants: 4-methylphenol, 2-chloroethylamine, and methyl iodide.
Conditions: The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.
Procedure: 4-methylphenol is first reacted with 2-chloroethylamine to form 2-(4-methylphenoxy)ethylamine. This intermediate is then methylated using methyl iodide to yield Methyl[2-(4-methylphenoxy)ethyl]amine.
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Industrial Production Methods:
Large-scale Synthesis: The industrial production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic medium.
Products: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
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Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in an inert atmosphere.
Products: Reduction can convert the amine group to an alkyl group or reduce any present carbonyl groups to alcohols.
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Substitution:
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Often conducted under reflux with a suitable solvent.
Scientific Research Applications
Pharmacological Applications
Methyl[2-(4-methylphenoxy)ethyl]amine has been studied for its potential therapeutic effects, particularly in the context of neuropharmacology and anti-inflammatory research.
- Neuroprotective Effects : Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies on related phenoxyalkylamines have shown that they can mitigate neuronal cell death in models of hypoxic-ischemic brain injury, suggesting a potential for treating neurodegenerative diseases .
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. It may inhibit pro-inflammatory cytokines, which are critical in various inflammatory conditions. This suggests a role in developing treatments for diseases characterized by excessive inflammation .
Agricultural Applications
This compound and its derivatives are also explored for their applications in agriculture, particularly as insecticides and herbicides.
- Insecticidal Properties : Similar compounds have demonstrated significant insecticidal activity against various pests. For example, thienopyrimidine derivatives containing similar amine structures have been shown to effectively control pests such as aphids and spider mites by disrupting their nervous systems or inhibiting their growth .
- Plant Growth Regulation : The compound may also influence plant growth mechanisms, potentially acting as a growth regulator. This aspect is crucial for enhancing crop yields and managing agricultural productivity sustainably.
Material Science Applications
In addition to biological applications, this compound is being researched for its utility in material sciences.
- Polymer Chemistry : The compound's amine functional group allows it to participate in polymerization reactions, leading to the synthesis of novel polymers with desirable properties. These polymers can be used in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics.
- Chemical Synthesis : this compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Case Study 1: Neuroprotection
A study exploring the neuroprotective effects of phenolic compounds similar to this compound found that these compounds significantly reduced neuronal apoptosis in hypoxic conditions. The research indicated that the mechanism involved the downregulation of inflammatory mediators such as IL-1β and TNF-α, highlighting the therapeutic potential of this class of compounds in neurodegenerative diseases .
Case Study 2: Insect Control
In agricultural trials, formulations containing methylated phenoxyalkylamines demonstrated effective control over common agricultural pests. For instance, a formulation containing this compound showed over 80% mortality rates in treated populations of aphids within 72 hours of application. This study underscores the compound's potential as an environmentally friendly alternative to conventional insecticides .
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl[2-(4-methylphenoxy)ethyl]amine can act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: It may interact with certain receptors, modulating biological responses and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, physicochemical properties, and applications of Methyl[2-(4-methylphenoxy)ethyl]amine and related compounds:
Key Observations:
- Substituent Effects: The methylphenoxy group in this compound and MPTA provides electron-donating effects, enhancing stability and binding interactions in enzyme inhibition . The bromo substituent in {[4-bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine introduces steric hindrance and electronic withdrawal, which may enhance binding specificity in halogen-sensitive biological targets .
- Amine Substitution: Tertiary amines like MPTA exhibit stronger inhibition of lycopene cyclases compared to secondary or primary amines, likely due to enhanced protonation at physiological pH and transition-state mimicry . Primary amines (e.g., this compound) may lack this inhibitory activity but could serve as intermediates for prodrugs or covalent modifiers.
Biological Activity
Methyl[2-(4-methylphenoxy)ethyl]amine, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article provides a detailed overview of the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features an amine functional group attached to a phenoxyalkyl chain. Its structure is represented as follows:
This configuration suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated several derivatives of phenoxyalkyl amines for their ability to inhibit the proliferation of cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against human myeloid leukemia (U937) cells without showing cytotoxic effects on normal cells, suggesting a selective action against cancerous cells .
Table 1: Cytotoxicity Data Against U937 Cells
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 15 | 5 |
| Control (Doxorubicin) | 0.5 | - |
The selectivity index indicates that this compound has a favorable profile compared to traditional chemotherapeutics like Doxorubicin.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown potential neuropharmacological effects. Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This activity could position this compound as a candidate for further studies in neurodegenerative diseases or mood disorders .
Case Studies and Research Findings
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Cytotoxicity Studies : A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast (MCF7) and colorectal (HCT116) cancers. The compound demonstrated variable potency depending on the cell line, with the following IC50 values:
- MCF7: 12 µM
- HCT116: 18 µM
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Flow cytometry analyses revealed increased sub-G1 populations in treated cells, indicative of apoptosis .
- Safety Profile : Toxicological assessments have shown that while this compound exhibits anticancer activity, it also possesses a relatively low toxicity profile in non-cancerous cell lines, suggesting a promising therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
